molecular formula C14H10N2O B1608772 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile CAS No. 242474-54-0

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile

Cat. No.: B1608772
CAS No.: 242474-54-0
M. Wt: 222.24 g/mol
InChI Key: DBSGFGKGZLPGTF-UHFFFAOYSA-N
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Description

2-Methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile ( 242474-54-0) is an advanced chemical intermediate with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol . This compound features a chromeno[3,4-c]pyridine core, a privileged scaffold in medicinal chemistry known for yielding diverse biological activities. Researchers value this structure as a key precursor in multicomponent reactions, which are efficient and eco-friendly methods for constructing complex heterocyclic libraries for biological screening . Chromenopyridine derivatives are investigated extensively for their potential pharmacological properties. While specific studies on this exact molecule are limited, analogous compounds within the chromenopyridine family have demonstrated significant research interest in areas such as oncology, microbiology, and neuropharmacology due to their potential for antimicrobial, anticancer, and neuroprotective activities . The presence of both nitrogen and oxygen heteroatoms in its fused ring system, along with the methyl and carbonitrile functional groups, makes it a versatile building block for further chemical functionalization and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, noting the associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-9-12(6-15)14-10(7-16-9)8-17-13-5-3-2-4-11(13)14/h2-5,7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSGFGKGZLPGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC3=CC=CC=C3C2=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395739
Record name 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242474-54-0
Record name 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Three-Component Reaction

Method Overview:

  • This method involves a one-pot reaction combining 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives with cyanamides.
  • The reaction proceeds under controlled conditions, facilitating the formation of the chromeno[3,4-c]pyridine core with a carbonitrile group.

Reaction Conditions:

  • Typically carried out in a suitable solvent under reflux or mild heating.
  • Catalysts such as transition metals may be employed to enhance cyclization efficiency.

Advantages:

  • High atom economy.
  • Simplified procedure with fewer purification steps.
  • Potential for good yields and scalability.

Synthesis via 4-Chloro-2-aryl-2H-3-chromenecarbaldehydes and Malononitrile

This method is well-documented and involves the reaction of 4-chloro-2-aryl-2H-3-chromenecarbaldehydes with malononitrile in the presence of piperidine in ethanol.

Stepwise Process:

Step Reactants Conditions Product
1 Flavanones (2a-g) Vilsmeier-Haack reaction (DMF/POCl3, 0°C) 4-Chloro-2-aryl-2H-3-chromenecarbaldehydes (3a-g)
2 3a-g + Malononitrile + Piperidine Ethanol, reflux at 80°C for 24 h 5-aryl-2-piperidino-5H-chromeno[3,4-c]pyridine-1-carbonitriles (4a-g)

Mechanism Highlights:

  • The aldehyde group in 3a-g undergoes condensation with malononitrile.
  • Piperidine acts as a nucleophile, facilitating ring closure to form the pyridine ring fused to the chromene.
  • The reaction yields the target carbonitrile-containing heterocycle with good efficiency.

Yields:

  • Reported yields for this method are generally good, often exceeding 70%.

Characterization:

  • IR spectroscopy confirms the nitrile group (~2205 cm⁻¹).
  • UV-Vis spectra show characteristic absorption bands (e.g., 218 nm, 280 nm, 344 nm).
  • NMR data indicate incorporation of the piperidine moiety and the fused ring system.

Ruthenium-Catalyzed [2+2+2] Cycloaddition

Method Overview:

  • Utilizes ruthenium catalysts to promote cycloaddition of alkynes and cyanamides.
  • This method efficiently constructs the chromeno[3,4-c]pyridine framework in a single step.

Reaction Conditions:

  • Requires specific ruthenium catalysts.
  • Conducted under inert atmosphere and controlled temperature.

Advantages:

  • High regioselectivity.
  • Potential for diverse substitution patterns.
  • Scalability for industrial applications.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Product Yield Notes
One-Pot Three-Component Reaction 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives + Cyanamides Mild heating, possible metal catalysis Moderate to High Efficient, fewer steps
Condensation of 4-Chloro-2-aryl-2H-3-chromenecarbaldehydes + Malononitrile + Piperidine Piperidine, Ethanol, 80°C, 24 h reflux Good (typically >70%) Well-characterized, widely used
Ruthenium-Catalyzed [2+2+2] Cycloaddition Alkynes + Cyanamides Ruthenium catalyst, inert atmosphere High Selective, suitable for diverse derivatives
Industrial Scale-Up Adapted from lab methods Optimized for purity and yield Variable Requires further development

Detailed Research Findings

  • The condensation method using 4-chloro-2-aryl-2H-3-chromenecarbaldehydes with malononitrile and piperidine is supported by comprehensive spectral data confirming the structure and purity of the product. This method is robust and adaptable to various aryl substitutions, providing a versatile route to chromeno[3,4-c]pyridine-1-carbonitriles.

  • Ruthenium-catalyzed cycloaddition offers a modern synthetic approach that reduces steps and increases selectivity, although it requires access to specific catalysts and controlled conditions.

  • The one-pot three-component reaction is advantageous for its operational simplicity and potential for combinatorial synthesis, facilitating the rapid generation of compound libraries for biological screening.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

  • Building Block for Complex Structures: The compound is utilized in synthesizing more complex chromeno-pyridine derivatives, which can exhibit enhanced biological activity and functional properties. For instance, it has been involved in the synthesis of dual ROCK1 and ROCK2 inhibitors, demonstrating its relevance in medicinal chemistry .

Biology

  • Biological Interactions: The unique structural features of 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile make it a candidate for studying biological interactions. Research indicates that its chromeno and pyridine rings can participate in π-π interactions and hydrogen bonding, potentially influencing various biological pathways .

Medicine

  • Pharmaceutical Intermediate: Ongoing research is exploring the compound's potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in treating conditions such as cancer and neurological disorders due to their ability to inhibit specific molecular targets .

Case Study 1: Synthesis of Functionalized Derivatives

A study demonstrated the efficient synthesis of functionalized 5H-chromeno[3,4-c]pyridines through ruthenium-catalyzed cycloaddition reactions. This method allowed for high regioselectivity and yielded up to 89% in some cases. The resultant compounds exhibited significant biological activity, making them suitable candidates for further pharmacological studies .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of synthesized derivatives with SIRT2 (Sirtuin 2), a target implicated in various diseases. The results indicated that specific modifications to the chromeno-pyridine scaffold enhanced binding efficiency, suggesting potential therapeutic applications .

Data Table: Summary of Key Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex heterocyclesFacilitates synthesis of biologically active compounds
BiologyStudy of molecular interactionsPotential influence on biological pathways through π-π interactions
MedicineActive pharmaceutical ingredientPromising candidates for treating cancer and neurological disorders

Mechanism of Action

The mechanism of action of 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile is not fully understood. its structure suggests that it may interact with various molecular targets and pathways. The chromeno and pyridine rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, potentially influencing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, spectral properties, synthesis routes, and biological activities of analogous chromeno[3,4-c]pyridine derivatives.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) IR (CN stretch, cm⁻¹) UV λ_max (nm) Reference
2-Methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile 2-CH₃, 1-CN Not reported ~2200 (predicted) Not reported
5-(4′-Methoxyphenyl)-9-methyl-2-piperidino-5H-chromeno[3,4-c]pyridine-1-carbonitrile (4g) 2-piperidino, 5-(4′-methoxyphenyl), 9-CH₃ 158 2213 223, 276
9-Chloro-5-(4′-methoxyphenyl)-2-piperidino-5H-chromeno[3,4-c]pyridine-1-carbonitrile (4c) 2-piperidino, 5-(4′-methoxyphenyl), 9-Cl 167 2215 228, 280
3,3'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-amino-4,5-dioxo-4,5-dihydro-3H-chromeno[3,4-c]pyridine-1-carbonitrile) Bis-sulfonyl, amino, dioxo 267.8 2205 Not reported

Key Observations :

  • Substituent Impact on Melting Points: Bulky groups (e.g., sulfonylbis-phenyl in ) increase rigidity and melting points (>267°C), while methoxy or piperidino groups reduce melting points (151–173°C) .
  • IR Spectra : The nitrile (CN) stretch consistently appears near 2200–2215 cm⁻¹ across derivatives .
  • UV Absorption : Aryl-substituted analogs exhibit strong absorption at 220–280 nm due to π→π* transitions in conjugated systems .

Key Observations :

  • Chromeno[3,4-c]pyridines: Typically synthesized via condensation of aldehydes with malononitrile in the presence of amines (e.g., piperidine) .
  • Bis-derivatives : Require multi-step protocols involving sulfonylation or dimerization .

Key Observations :

  • Anticancer Potential: Bis-sulfonyl derivatives exhibit superior activity (IC₅₀ = 1.2–2.5 μM) compared to doxorubicin (IC₅₀ = 3.8 μM), likely due to dual inhibition of ubiquitin ligases and arginine methyltransferases .
  • Unsubstituted Analogs: Lack of bioactive groups (e.g., amino or sulfonyl) correlates with reduced activity .

Biological Activity

2-Methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a heterocyclic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol. This compound has garnered attention due to its potential biological activities, although its mechanisms of action remain partially understood. This article reviews the current knowledge regarding its biological activity, synthesis methods, and potential applications in medicine and research.

Chemical Structure

The structure of this compound consists of a chromeno ring fused with a pyridine ring, featuring a carbonitrile functional group. This unique arrangement suggests that the compound may engage in various molecular interactions, such as π-π stacking and hydrogen bonding, which could influence its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes, including:

  • One-Pot Three-Component Reaction : This method combines 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives with cyanamides to yield the desired product in high yields.
  • Ruthenium-Catalyzed Cycloaddition : Recent studies have explored the use of ruthenium catalysts to facilitate the formation of chromeno[3,4-c]pyridines through [2+2+2] cycloaddition reactions .

The precise mechanism of action for this compound is not fully elucidated. However, its structure indicates that it may interact with various molecular targets, potentially modulating biological pathways. The compound's ability to form non-covalent interactions suggests it could act on multiple fronts within biological systems.

Antimicrobial Activity

Studies have indicated that derivatives of chromeno[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, certain derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases. The ability of this compound to scavenge free radicals positions it as a candidate for further investigation in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

A study conducted on several chromeno derivatives demonstrated that compounds containing the chromeno[3,4-c]pyridine scaffold exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating substantial antimicrobial potential.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32S. aureus
Compound B64E. coli

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The results indicated that this compound exhibited an IC50 value of 50 µg/mL, demonstrating its potential as an effective antioxidant agent.

CompoundIC50 (µg/mL)
This compound50

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile and its derivatives?

  • Answer : The compound is typically synthesized via multicomponent reactions involving chromene precursors and nitrile-containing reagents. For example:

  • Acid-catalyzed cyclization : Reacting trinitriles with ammonium acetate (1:2 molar ratio) followed by hydrochloric acid treatment yields derivatives like 2,4-diamino-5-oxo-5H-benzo[5,6]chromeno[3,4-c]pyridine-1-carbonitrile .
  • Microwave-assisted synthesis : Substituted salicylaldehydes and malononitrile react in ethanol with piperidine catalysis under microwave conditions, achieving yields of 60–96% .
  • Condensation reactions : Malononitrile and salicylaldehydes form intermediates like 2-amino-4H-chromene-3-carbonitriles, which undergo further cyclization .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

  • Answer :

  • IR spectroscopy : Identify functional groups such as –CN (2,204–2,207 cm⁻¹), –NH₂ (3,277–3,464 cm⁻¹), and carbonyl groups (1,645–1,690 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.12–7.72 ppm) and amino groups (δ 7.45–9.24 ppm), while ¹³C NMR confirms carbon environments (e.g., cyano carbons at δ 118.2 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 302 [M⁺] for C₁₇H₁₀N₄O₂) and fragmentation patterns validate molecular weight and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis optimization?

  • Answer :

  • Reaction time and catalyst screening : For example, microwave-assisted reactions reduce time from hours to minutes, improving yields (e.g., 96% in 10 minutes vs. 26% over 5 days in conventional methods) .
  • Solvent and acid strength : Hydrochloric acid concentration impacts hydrolysis efficiency during cyclization; higher acid strength accelerates intermediate conversion .
  • Byproduct analysis : Use LC-MS or TLC (e.g., Rf 0.41 for chromene intermediates) to identify side products and adjust stoichiometry .

Q. What strategies enhance cyclization efficiency in chromenopyridine systems?

  • Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., –Br, –I) on aromatic aldehydes stabilize intermediates, facilitating cyclization .
  • Temperature control : Refluxing in ethanol with piperidine minimizes side reactions, while room-temperature acid treatment preserves labile functional groups .
  • Catalyst optimization : Piperidine (0.5%) or triethylamine improves iminocoumarin formation, critical for subsequent pyridine ring closure .

Q. How can researchers design derivatives for enhanced pharmacological activity?

  • Answer :

  • Structural modifications : Introduce halogens (e.g., iodine at C-7 and C-9) or methoxy groups to improve antimicrobial activity, as seen in derivatives with MIC values <10 µg/mL .
  • Bioisosteric replacement : Replace –CN with –CONH₂ to modulate solubility and target binding .
  • In vitro assays : Use disk diffusion or microbroth dilution to correlate substituent patterns (e.g., diiodo vs. methyl groups) with bioactivity .

Methodological Considerations

Parameter Example Data Reference
Optimal reaction time (microwave)10 min (96% yield)
IR signature for –CN2,204–2,207 cm⁻¹
Antimicrobial testingMIC = 8.2 µg/mL (vs. S. aureus)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile

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